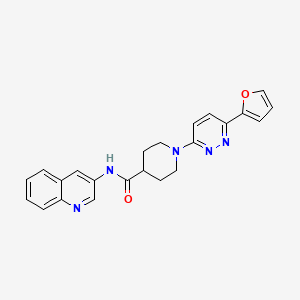
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N5O2 with a molecular weight of approximately 399.454 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a quinoline derivative, which are known for their diverse biological activities.
Structural Representation
| Feature | Details |
|---|---|
| IUPAC Name | 1-[6-(furan-2-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.454 g/mol |
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, a study involving related pyridazine derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values ranging from 8.50 to 12.51 μM . These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The exact mechanism of action for this specific compound remains to be fully elucidated; however, similar compounds have been shown to target various cellular pathways:
- Apoptosis Induction : Compounds have been found to increase levels of cleaved PARP, indicating activation of apoptotic pathways .
- Cell Cycle Arrest : Studies have reported that treatment with related compounds leads to G2-M phase arrest in cancer cells .
- Inhibition of Key Enzymes : The structural motifs in these compounds suggest potential inhibition of enzymes involved in tumor growth and survival.
Neuroprotective Effects
Emerging research indicates that some derivatives may also exhibit neuroprotective properties by acting as inhibitors of monoamine oxidase (MAO), which is linked to neurodegenerative diseases like Alzheimer's . For example, certain pyridazinone derivatives were shown to selectively inhibit MAO-B with high potency, suggesting potential therapeutic applications in neuroprotection .
Study on Anticancer Activity
A study published in Bioorganic Chemistry focused on the synthesis and evaluation of quinoline-based derivatives for anticancer activity. The results indicated that several synthesized compounds displayed significant antiproliferative activity against breast cancer cell lines, correlating their structural features with biological efficacy .
Neuroprotective Activity Research
Another investigation highlighted the potential of piperidine derivatives as MAO inhibitors. The study showcased the selective inhibition of MAO-B over MAO-A, which is crucial for developing treatments for neurodegenerative disorders .
Propriétés
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(25-18-14-17-4-1-2-5-19(17)24-15-18)16-9-11-28(12-10-16)22-8-7-20(26-27-22)21-6-3-13-30-21/h1-8,13-16H,9-12H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSAPFQZAFRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3N=C2)C4=NN=C(C=C4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














